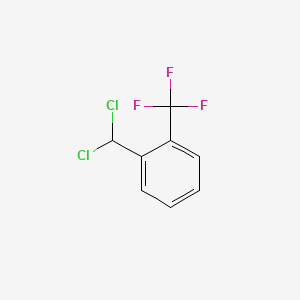

2-(Trifluoromethyl)benzal Chloride

Cat. No. B1580780

Key on ui cas rn:

707-72-2

M. Wt: 229.02 g/mol

InChI Key: JIJFXGFHPXLJME-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05600036

Procedure details

A 500-ml four-necked round bottom flask equipped with thermometer, mechanical stirrer, Dimroth condenser and chlorine-introducing tube was charged with 570.0 g (2.5 mol) of o-trifluoromethylbenzalchloride, 11.5 g (2.5 mol %) of ferric chloride and 1.5 g (0.5 mol %) of iodine. Then, the reaction temperature was raised to 60° C. while the mixture was kept stirred. When the reaction temperature reached 60° C., chlorination was started by continuously introducing chlorine at a rate of 0.5 mol/hr. After the lapse of 2 hr, the reaction temperature was raised to 80° C., and then the reaction was continued for another 5 hr. After the 7-hr reaction, conversion was 97.0%. Then, the reaction liquid was put into a 1000-ml separating funnel, and washed two times with 500 ml of water. The mixed liquid was allowed to separate into two layers and the aqueous layer was removed. The organic phase was dried with magnesium sulfate, and then magnesium sulfate was removed by vacuum filtration. As the result, 634.2 g of 2-trifluoromethyl-4-chlorobenzalchloride (purity: 72.1%) was obtained. The yield of this product was 69.4%. The product was analyzed by gas chromatography, and the result is as follows.

[Compound]

Name

ferric chloride

Quantity

11.5 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1]Cl.[F:3][C:4]([F:15])([F:14])[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8].II>>[F:3][C:4]([F:14])([F:15])[C:5]1[CH:13]=[C:12]([Cl:1])[CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Two

|

Name

|

|

|

Quantity

|

570 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=C(C(Cl)Cl)C=CC=C1)(F)F

|

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was kept stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introducing tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the lapse of 2 hr, the reaction temperature was raised to 80° C.

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the 7-hr reaction, conversion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed two times with 500 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was removed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

magnesium sulfate was removed by vacuum filtration

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 634.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |